![molecular formula C12H19NO2 B1529232 tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 1638768-92-9](/img/structure/B1529232.png)
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Description
Significance of Spirocyclic Compounds in Chemical Research
Spirocyclic compounds have emerged as pivotal structures in modern chemical research, demonstrating remarkable potential across multiple scientific disciplines. These rigid scaffolds have attracted significant attention from medicinal chemists over the last decade due to their unique three-dimensional characteristics and inherently high sp3 to sp2 carbon ratio. The fundamental importance of spirocyclic compounds stems from their ability to provide conformational restriction in positioning exit vectors, which represents a critical advantage in designing molecules with enhanced biological activity. Research conducted by teams at ETH-Zürich and Roche Basel has demonstrated that spirocyclic incorporation in drug discovery programs frequently results in improved physicochemical properties and enhanced pharmacokinetic profiles compared to traditional cyclic analogs. The structural novelty offered by spirocyclic frameworks provides researchers with expanded opportunities for exploring previously inaccessible chemical space, often leading to breakthrough discoveries in pharmaceutical applications.
The three-dimensional nature of spirocyclic compounds fundamentally distinguishes them from planar aromatic systems, offering medicinal chemists enhanced tools for optimizing molecular interactions with target proteins. Two intrinsic properties of spirocycles merit particular attention: their demonstrated reduction in lipophilicity compared to analogous cyclic molecules, and their capacity to provide numerous opportunities for positioning exit vectors in three-dimensional space. These characteristics have proven especially valuable in addressing contemporary challenges in drug development, where achieving optimal balance between potency and selectivity remains paramount. Furthermore, the rigidity inherent in spirocyclic scaffolds makes them ideal platforms for orienting exit vectors in conformationally restricted manners, thereby enabling precise control over molecular recognition events. The increasing recognition of spirocyclic compounds' utility has led to their incorporation in numerous biological screening programs, where their structural diversity contributes to enhanced hit rates and improved lead optimization outcomes.
Recent advances in spirocyclic chemistry have revealed their exceptional utility as antioxidant agents, with numerous investigations demonstrating their involvement in combating oxidative stress-related diseases including cancer, senile cataracts, kidney failure, diabetes, hypertension, cirrhosis, and neurodegenerative disorders. The development of spirocyclic compounds with potent antioxidant activities has become increasingly important as scientific understanding of oxidative stress mechanisms continues to expand. Among the various antioxidant testing methodologies employed, including 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay, ferric reducing antioxidant power assay, anti-lipid peroxidation testing, superoxide radical scavenging, xanthine oxidase inhibition, hydrogen peroxide scavenging, hydroxyl radical scavenging, and nitric oxide radical scavenging assays, spirocyclic compounds have consistently demonstrated remarkable performance. The most active compounds identified in these comprehensive screening programs share common structural features, including the presence of at least one oxygen atom, with approximately thirty-five percent classified as phenolic compounds.
Historical Development of Azaspiro Scaffolds
The historical evolution of azaspiro scaffolds represents a fascinating journey through organic chemistry development, marked by increasing sophistication in synthetic methodologies and growing appreciation for their biological significance. Early recognition of azaspiro compounds emerged from natural product isolation studies, where researchers identified these structural motifs in various bioactive compounds including halichlorine, sibirine, nitramine, and families of histrionicotoxins. These natural product discoveries provided crucial insights into the potential biological activities associated with azaspiro frameworks, spurring synthetic efforts to develop practical methodologies for their preparation. The development of synthetic approaches to azaspiro compounds initially focused on adapting existing cyclization strategies, but gradually evolved toward more sophisticated and selective methodologies as understanding of their unique reactivity patterns increased.
The progression from simple azaspiro structures to more complex derivatives like diazaspiro systems represents a significant advancement in synthetic methodology development. Researchers have successfully developed convenient synthetic routes to structurally challenging strained diazaspirocyclic compounds, exemplified by the synthesis of 1,5-diazaspiro[2.3]hexanes starting from readily accessible ethyl 2-(bromomethyl)-1-tosylaziridine-2-carboxylate. The key transformations in these developed synthetic sequences typically involve chemoselective reduction of functionalized ethyl 1-tosylaziridine-2-carboxylate derivatives to corresponding bromo aldehydes, followed by aza-Payne-type rearrangements of intermediate nitrogen-tosyl 2-(aminomethyl)aziridines into nitrogen-alkyl 2-(aminomethyl)aziridines. These synthetic developments culminate in base-mediated cyclization reactions of formed bromo amines, providing efficient access to novel diazaspirocyclic systems that expand the available chemical space for pharmaceutical applications.
The contemporary understanding of azaspiro scaffold development has been significantly enhanced by investigations into their antimicrobial properties, particularly in the context of antibiotic resistance challenges. Novel azaspiro analogues of established antibiotics like linezolid have been designed and synthesized, demonstrating that strategic replacement of traditional heterocyclic components with azaspiro bioisosteres can maintain or enhance biological activity while potentially overcoming resistance mechanisms. The key modification approach involves replacing morpholine moieties, which are known for metabolism-related liabilities, with bioisosteric 2-oxa-6-azaspiro[3.3]heptane systems. These structural modifications, combined with replacement of N-acetyl terminals with various aromatic or aliphatic functionalities, have yielded compounds with promising mixed antibacterial and antitubercular profiles. Structure-activity relationship studies conducted on these azaspiro derivatives have identified specific compounds exhibiting inhibitory concentrations comparable to established therapeutic agents against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.
Position of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate in Contemporary Chemistry
This compound occupies a distinctive position within contemporary synthetic chemistry as a representative example of advanced spirocyclic building block design. The compound's molecular architecture exemplifies the sophisticated approach modern chemists employ in developing three-dimensional scaffolds for pharmaceutical applications. With its precisely defined stereochemical framework incorporating both nitrogen heterocyclic elements and protected carboxylate functionality, this compound represents the culmination of decades of advancement in spirocyclic chemistry methodology. The presence of the tert-butyloxycarbonyl protecting group provides synthetic versatility, enabling selective deprotection and further functionalization as required for specific applications. Contemporary synthetic approaches to related 2-azaspiro[3.4]octane systems have demonstrated the feasibility of multiple synthetic routes, including both cyclopentane ring annulation strategies and four-membered ring formation approaches.
The compound's classification within protein degrader building block families highlights its emerging importance in targeted protein degradation research, a rapidly expanding field in contemporary pharmaceutical chemistry. This application area represents one of the most promising frontiers in drug discovery, where spirocyclic scaffolds like this compound serve as crucial linker components in proteolysis-targeting chimeras and related therapeutic modalities. The compound's commercial availability through specialized suppliers indicates its growing recognition within the research community, with typical purities exceeding ninety-seven percent and storage requirements of standard room temperature conditions. Recent pricing information suggests that small-scale quantities command premium prices, reflecting both the specialized nature of the compound and the sophisticated synthetic chemistry required for its preparation.
The structural features of this compound position it favorably within contemporary medicinal chemistry paradigms that increasingly emphasize three-dimensional molecular architecture over traditional planar frameworks. The compound incorporates an alkene functionality within its spirocyclic core, providing additional opportunities for chemical modification through established alkene chemistry methodologies. Predicted physical properties including a boiling point of 285.1±40.0 degrees Celsius and density of 1.08±0.1 grams per cubic centimeter suggest favorable characteristics for synthetic manipulation and purification. The predicted pKa value of 1.88±0.20 indicates the compound's behavior under various pH conditions, important considerations for both synthetic applications and potential biological activity assessments.
Research Objectives and Scope
The primary research objectives surrounding this compound center on comprehensive characterization of its chemical properties, synthetic accessibility, and potential applications within contemporary pharmaceutical chemistry. Understanding the compound's behavior under various reaction conditions represents a fundamental objective, particularly given the unique reactivity patterns associated with spirocyclic systems containing both nitrogen heterocycles and protected carboxylate functionalities. Investigations into optimal synthetic methodologies for both the compound itself and its derivatives constitute another critical research area, building upon established approaches to related azaspiro scaffolds while potentially developing novel methodologies specific to this structural class. The scope of research encompasses detailed analysis of the compound's conformational preferences, which directly influence its utility in medicinal chemistry applications where precise three-dimensional positioning of functional groups is paramount.
Contemporary research efforts increasingly focus on elucidating structure-activity relationships for spirocyclic compounds in various biological contexts, with this compound serving as a valuable model system for understanding how specific structural modifications influence biological activity. The compound's role as a building block in protein degrader development represents a particularly promising research direction, given the rapidly expanding importance of targeted protein degradation in therapeutic applications. Research scope includes comprehensive evaluation of the compound's stability under various conditions, its compatibility with common synthetic transformations, and its potential for incorporation into larger molecular frameworks required for pharmaceutical applications. Additionally, investigations into the compound's behavior in biological systems, while maintaining focus on chemical rather than pharmacological properties, contribute to understanding its potential utility in medicinal chemistry applications.
The research framework encompasses systematic comparison of this compound with related spirocyclic compounds to identify unique features that distinguish it within this chemical class. Comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and other advanced analytical techniques provides essential data for confirming structural identity and assessing purity levels. Research objectives extend to understanding the compound's reactivity patterns under various conditions, including its behavior toward nucleophilic substitution, electrophilic addition, and other fundamental organic reactions that enable its incorporation into complex synthetic sequences. The scope encompasses evaluation of the compound's utility as a synthetic intermediate for accessing more complex spirocyclic structures, potentially including polycyclic systems that further expand available chemical space for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJJOVIWSSZKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation-Based Synthesis
One efficient approach involves the annulation of a cyclopentane ring onto an azetidine or related nitrogen-containing precursor, followed by installation of the tert-butyl carbamate group. The key steps include:
- Formation of the azaspiro ring system via intramolecular cyclization.
- Protection of the nitrogen atom with tert-butyl carbamate (Boc) using standard Boc2O conditions.
- Introduction of the alkene functionality at the 6-position by selective elimination or olefination.
This approach benefits from the use of commercially available starting materials and avoids harsh reaction conditions.
Cyclization and Functional Group Manipulation
Another method involves preparing the spirocyclic core through cyclization reactions of suitable amino alcohol precursors, followed by:
- Conversion of the amino group to the Boc-protected amine.
- Installation of the alkene via dehydration or Wittig-type reactions.
- Purification by silica gel chromatography using dichloromethane/methanol eluents.
This method has been demonstrated with similar spirocyclic systems, achieving yields above 60% for intermediate steps.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported for related tert-butyl 2-azaspiro compounds, which serve as a proxy for the target compound due to structural similarity and synthetic methodology overlap:
Detailed Research Findings and Notes
Ammonia-mediated transformations : Reactions using aqueous ammonia in methanol at low temperatures (0–20 °C) efficiently convert precursors to amino alcohol intermediates, which are crucial for subsequent spirocyclization.
Base-mediated annulation : Cesium carbonate and potassium carbonate are commonly used bases in polar aprotic solvents (DMF or acetonitrile) to promote ring closure and spirocycle formation with good yields (63–84%).
Purification : Silica gel column chromatography with dichloromethane:methanol mixtures (20:1) is effective for isolating pure tert-butyl protected spirocyclic compounds.
Reaction time and temperature : Extended reaction times (up to 48 hours) at moderate temperatures (60–80 °C) are typical to ensure complete conversion in cyclization steps.
Literature gap : While direct preparation methods for this compound are scarce, analogous compounds and spirocyclic frameworks provide a reliable basis for synthetic planning.
Summary Table of Preparation Methodologies
Method No. | Key Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
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1 | Annulation of cyclopentane | Cyclization with base (Cs2CO3/K2CO3), DMF | 63–84 | Readily available materials, minimal purification | Longer reaction times |
2 | Amino alcohol formation | Aqueous NH4OH in MeOH, 0–20 °C | 60–100 | Mild conditions, high yield | Requires low temperature control |
3 | Boc protection | Boc2O, base, room temp | >90 | Standard, high-yielding | None significant |
4 | Alkene installation | Dehydration or olefination (varied) | Variable | Introduces desired unsaturation | Requires optimization |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate
The compound is being explored for its potential as a drug candidate due to its unique structural properties, which may confer specific biological activities. Research has indicated that compounds with spirocyclic structures often exhibit interesting pharmacological profiles, making them suitable for further investigation in drug development.
Mechanism of Action
The mechanism by which tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate exerts its biological effects is linked to its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. This interaction can lead to modulation of biological processes, which is crucial for therapeutic applications.
Materials Science
Building Block for Novel Materials
In materials science, this compound serves as a building block for synthesizing novel materials with unique properties. Its ability to form complex structures can be harnessed to create advanced materials that may have applications in areas such as nanotechnology and polymer science.
Chemical Biology
Biological Probes
The compound can be utilized as a probe in chemical biology to study various biological processes. Its structural characteristics allow it to interact with specific targets within biological systems, providing insights into molecular mechanisms and pathways that are critical for understanding cellular functions.
Case Studies and Research Findings
Research studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology : The synthesis typically involves multi-step reactions that create the spirocyclic core and introduce functional groups necessary for activity.
- Biological Evaluation : Preliminary studies have indicated that derivatives of this compound exhibit promising activity against certain biological targets, suggesting potential therapeutic applications.
- Material Properties : Investigations into the material properties of this compound show that it can be integrated into polymer matrices, enhancing their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations and Reactivity
Boronic Ester Derivatives
- Compound: tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate Key Features: Incorporates a boronic ester group (Bpin) at position 6. Reactivity: Designed for Suzuki-Miyaura cross-coupling reactions, enabling sp³-sp² carbon bond formation. Data: Molecular formula C₁₈H₃₀BNO₄, MW 335.24–335.25, purity >97% .
Diaza and Benzyl-Substituted Analogs
- Compound: tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Key Features: Contains two nitrogen atoms (2,6-diaza) and a benzyl group. Safety: Requires storage at 2–8°C; combustion releases toxic fumes .
Oxo and Hydroxy Derivatives
- Compound : tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
- Compound : tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Amino-Substituted Analogs
- Compound: tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate Key Features: Amino group introduces basicity and hydrogen-bonding capability. Applications: Useful in peptide mimetics or as a building block for bioactive molecules .
Biological Activity
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS Number: 1638768-92-9) is an organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and an azaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₂H₁₉NO₂
- Molecular Weight : 209.29 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CC2(CC=CC2)C1
The spirocyclic nature of this compound provides a versatile platform for further chemical modifications, enhancing its potential for biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
Anticancer Activity
A study focusing on various derivatives, including those structurally similar to this compound, highlighted significant anticancer properties. The compound exhibited inhibitory effects on tumor cell proliferation in several cancer cell lines, including MDA-MB-231 and PANC-1, with reductions in cell viability observed at specific concentrations .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression and metabolism.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
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This compound | Spirocyclic structure with an alkene | Contains a tert-butyl group |
tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | Spirocyclic with a carbonyl group | Presence of a keto functionality |
N-Boc 2-pyrrolidinone derivatives | Cyclic amine structure | Varies in nitrogen functionality |
This comparison emphasizes the distinctiveness of this compound within its chemical class.
Case Studies and Research Findings
Several studies have been conducted to explore the biological potential of related compounds:
- Anticancer Screening : A series of azaspiro compounds were screened for their anticancer properties, revealing that certain derivatives showed IC50 values below 10 µM against various cancer cell lines, indicating strong inhibitory effects on cell proliferation .
- Inhibition of Enzymatic Activity : Research has indicated that some azaspiro compounds can inhibit specific enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial for regulating glucocorticoid metabolism and has implications in cancer biology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, and what reaction conditions yield high purity?
- Methodological Answer : The compound can be synthesized via tosylhydrazone intermediates. For example, reacting ketone precursors with 4-methylbenzenesulfonohydrazide generates tosylhydrazones, which undergo Bamford-Stevens elimination in tert-butanol with potassium tert-butoxide to yield the spirocyclic product. Optimizing stoichiometry (e.g., 1:1.5 molar ratio of precursor to reagent) and reaction time (2–4 hours) improves yields (~44%) and purity. Post-reaction purification via silica gel chromatography (gradient elution with methanol/DCM) is critical .
Q. How should researchers handle and store tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate to ensure stability during experiments?
- Methodological Answer : Store the compound refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light. For handling, wear nitrile gloves and flame-retardant lab coats. Contaminated glassware should be rinsed with acetone followed by ethanol to remove residues .
Q. What spectroscopic methods are most effective for characterizing the structure of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze sp³/sp² hybridized carbons (e.g., δ ~80 ppm for tert-butyl oxygens, δ ~144–156 ppm for carbonyls) and olefinic protons (δ ~5–6 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹) and spirocyclic ring vibrations (~2977 cm⁻¹).
- HRMS (ESI-TOF) : Validate molecular ion peaks (e.g., m/z 212.1287 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational modeling (e.g., ab initio methods) predict the reactivity and stereochemical outcomes of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate derivatives?
- Methodological Answer : Use Hartree-Fock (HF/3-21G) or Møller-Plesset perturbation theory (MP2/6-311G) to optimize geometries and calculate transition-state energies. For stereochemical predictions, analyze dihedral angles and steric interactions in prenyl or allyl-substituted derivatives. Compare computed NMR shifts with experimental data to validate models .
Q. What challenges arise in resolving crystallographic data for spirocyclic compounds like tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate, and how can SHELX programs address these?
- Methodological Answer : Spirocyclic systems often exhibit pseudosymmetry or twinning, complicating phase determination. SHELXD (dual-space direct methods) and SHELXL (refinement with anisotropic displacement parameters) resolve these issues. For high-resolution data, apply TWIN/BASF commands in SHELXL to model twinning. Validate hydrogen-bonding networks using SHELXPRO’s graphical interface .
Q. How do intermolecular hydrogen bonding patterns influence the solid-state stability and crystallization behavior of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N–H···O bonds. Use Mercury software to visualize packing diagrams and quantify H-bond distances (<2.8 Å). Thermal stability assays (TGA/DSC) correlate melting points (58–60°C) with lattice energy from H-bond networks .
Q. What strategies can reconcile conflicting stereochemical assignments in azaspiro compounds derived from spectroscopic and X-ray diffraction data?
- Methodological Answer : Combine NOESY (nuclear Overhauser effect) data with X-ray anomalous dispersion. For diastereomers, compare experimental vs. computed CD spectra. If X-ray data is ambiguous (e.g., poor resolution), use Patterson maps or residual density analysis in Olex2 to refine chiral centers .
Q. What are the design principles for modifying tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate to enhance its bioactivity in medicinal chemistry applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., sulfonyl chlorides) at the spiro carbon to modulate enzyme binding. For γ-butyrolactone derivatives, employ Baeyer-Villiger monooxygenases. Test bioactivity via kinase inhibition assays (e.g., EGFR) and ADMET profiling to optimize pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.